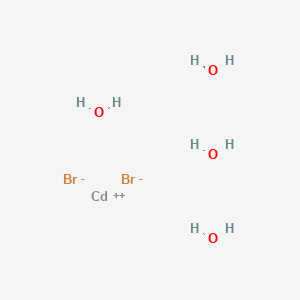
2,3,5,6-Tetrachloroisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related nitrile compounds involves complex reactions, including electrochemical characterizations and interactions with metal centers, which can influence the synthesis process of 2,3,5,6-Tetrachloroisonicotinonitrile. For instance, novel nitrile compounds have been synthesized and characterized, demonstrating the intricate processes involved in creating such chemicals (Demirbaş et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,5,6-Tetrachloroisonicotinonitrile has been extensively studied, revealing the importance of molecular interactions and structural characteristics. For example, research on the molecular structure of energetic materials provides insights into their stability and performance, which could be analogous to understanding 2,3,5,6-Tetrachloroisonicotinonitrile's structure (Wei, Zhang, & Shreeve, 2015).
Chemical Reactions and Properties
Chemical reactions involving 2,3,5,6-Tetrachloroisonicotinonitrile might include its interaction with other compounds and how it behaves under various conditions. The synthesis and reaction of tetraalkyldiindane with isonitriles, for example, show how similar compounds react with isonitriles without breaking the In-In single bond, indicating potential reactivity pathways for 2,3,5,6-Tetrachloroisonicotinonitrile (Uhl, Hannemann, & Wartchow, 1998).
Physical Properties Analysis
The physical properties of compounds closely related to 2,3,5,6-Tetrachloroisonicotinonitrile, such as density, melting points, and solubility, are crucial for understanding its behavior in different environments. Studies on similar compounds, like energetic materials with high nitrogen content, help in deducing the physical properties that 2,3,5,6-Tetrachloroisonicotinonitrile might exhibit (Li, Liu, & Pang, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various chemical conditions, are essential for understanding how 2,3,5,6-Tetrachloroisonicotinonitrile can be utilized in chemical syntheses and industrial applications. Investigations into the chemical behavior of structurally similar compounds provide valuable insights into potential chemical properties (Wang, Lai, Liu, Lian, & Xue, 2009).
Aplicaciones Científicas De Investigación
Polymorph Characterization
Research into polymorphs of chlorothalonil (2,4,5,6-tetrachloro-1,3-benzenedicarbonitrile), a compound closely related to "2,3,5,6-Tetrachloroisonicotinonitrile", has expanded our understanding of its structural diversity. A study by Tremayne et al. (2004) used X-ray diffraction and computer crystal structure prediction to characterize new polymorphs of chlorothalonil, revealing insights into its disordered structures and lattice energy, which could influence the development of materials with enhanced stability and functionality (Tremayne et al., 2004).
Explosives Degradation
The biodegradation and biotransformation of explosives, particularly those involving chlorinated compounds, are crucial for environmental remediation. Rylott et al. (2011) discussed the role of microorganisms and plants in degrading toxic compounds like trinitrotoluene, highlighting the potential for using biological systems to mitigate explosive contaminants, which may share pathways with chlorinated nitriles degradation (Rylott et al., 2011).
Catalysis and Synthesis
The development of new synthetic methods for tetrazines from aliphatic nitriles, as explored by Yang et al. (2012), showcases the versatility of nitrile compounds in producing valuable intermediates for bioorthogonal conjugations. This research highlights the potential for using chlorinated nitriles in creating complex molecules for medical and materials science applications (Yang et al., 2012).
Antimicrobial Activity
The antimicrobial properties of novel compounds derived from thiophene derivatives, as investigated by Mabkhot et al. (2016), indicate that chlorinated nitriles and their derivatives can serve as potent antimicrobial agents. This research opens avenues for the development of new antibiotics leveraging the structural elements of chlorinated nitriles (Mabkhot et al., 2016).
Environmental Remediation
Research on the complete reductive dechlorination of chlorothalonil by Dehalogenimonas populations, as demonstrated by Qiao et al. (2022), provides valuable insights into the microbial pathways capable of breaking down chlorinated pesticides. This study not only highlights the environmental impact of chlorothalonil but also emphasizes the potential for bioremediation strategies to address pollution from such compounds (Qiao et al., 2022).
Propiedades
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4N2/c7-3-2(1-11)4(8)6(10)12-5(3)9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGYOIRZZWUJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347117 |
Source


|
| Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloroisonicotinonitrile | |
CAS RN |
16297-06-6 |
Source


|
| Record name | 2,3,5,6-Tetrachloroisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)



